molecular formula C24H16N4O2S2 B11037893 [(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile

[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile

Cat. No.: B11037893
M. Wt: 456.5 g/mol
InChI Key: VFLGFJLVUOZDME-UHFFFAOYSA-N
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Description

[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes multiple functional groups such as imino, methoxy, and dithiolo groups

Preparation Methods

The synthesis of [(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile involves multiple steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the dithiolo and imino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imino and dithiolo groups can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H16N4O2S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)imino-7,7-dimethyl-9-oxo-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile

InChI

InChI=1S/C24H16N4O2S2/c1-24(2)21-19(22(32-31-21)27-14-6-4-7-15(10-14)30-3)17-9-5-8-16-18(13(11-25)12-26)23(29)28(24)20(16)17/h4-10H,1-3H3

InChI Key

VFLGFJLVUOZDME-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=C(C#N)C#N)C4=CC=C3)C(=NC5=CC(=CC=C5)OC)SS2)C

Origin of Product

United States

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